molecular formula C11H13BrO4 B1621661 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone CAS No. 51490-01-8

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B1621661
CAS No.: 51490-01-8
M. Wt: 289.12 g/mol
InChI Key: CIYTXNZZTOVXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone can be synthesized through the bromination of 3,4,5-trimethoxyacetophenone. The reaction typically involves the use of bromine as the brominating agent in the presence of a suitable solvent such as chloroform . The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted ethanones with various functional groups.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone has several applications in scientific research:

    Synthesis of Heterocyclic Compounds: It is used as a starting material for the synthesis of heterocyclic thio ethanone derivatives, which have shown moderate antifungal activities.

    Chemical Protective Group: The compound serves as an effective chemical protective group in various synthetic processes, facilitating the formation of higher yield products.

    Cancer Research: Derivatives of this compound have been explored for their potential as microtubule-disrupting agents, showing significant anti-proliferative activity in various human cancer cell lines.

    Development of Chalcone Analogues: It is instrumental in the synthesis of α,β-unsaturated ketones, which are valuable chalcone analogues.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

    Microtubule Disruption: Derivatives of this compound disrupt microtubule formation, leading to the inhibition of cell division and proliferation.

    Oxidative Mechanism: The compound may exert its effects through an oxidative mechanism, triggering caspase activation and down-regulating specific proteins such as Extracellular Signal Regulated Kinase 2 (ERK2).

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with two methoxy groups instead of three.

    2-Bromo-1-(3,5-dimethoxyphenyl)ethanone: Similar structure with methoxy groups at different positions.

    2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: Similar structure with trifluoromethoxy groups instead of methoxy groups.

Uniqueness

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYTXNZZTOVXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395031
Record name 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51490-01-8
Record name 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3',4',5'-Trimethoxyacetophenone (15.0 g) and pyrrolidone hydrotribromide (35.39 g) were dissolved in tetrahydrofuran (225 ml), followed by stirring at 40° C. for one hour. The reaction solution was cooled to room temperature, precipitated crystals were filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and the obtained crude crystals were washed with hexane (100 ml) to give 2-bromo-3',4',5'-trimethoxyacetophenone (Compound XIa, 12.20 g).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
35.39 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.0 g of 3,4,5-trimethoxyacetophenone in 70 ml of dimethyl ether and 30 ml of chloroform is cooled to 0° and then treated with a mixture containing 0.73 ml of bromine in 15 ml of chloroform in a dropwise manner. The reaction mixture is allowed to warm to 20°- 25° and stirred for 1 hr. The reaction mixture is partitioned between chloroform and water. The organic layer is separated, washed with dilute sodium bicarbonate, washed with saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product (4.31 g) is recrystallized from ethanol/water. The solid is isolated and dried (18 hours, 0.01 mm, 40°) to give the title compound, mp 61°-62°; IR (mineral oil) 3010, 2995, 2952, 2926, 2868, 2855, 1695, 1687, 1586, 1505, 1466, 1455, 1428, 1417, 1389, 1335, 1255, 1229, 1190, 1151, 1128, 1004, 820, 636, and 602 cm-1 ; NMR (CDCl3, TMS) 7.24, 4.43 and 3.93δ; CMR (CDCl3) 190.2, 153.1, 149.9, 143.3, 128.9, 106.5, 60.9, 56.3 and 30.4δ; MS (m/z) M+ =288, other ions at m/z 259, 228, 195, 181, 167, 152, 137, 122, 109, 77, 66 and 53.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a manner similar to Preparation 30 react 1-(3,4,5-trimethoxyphenyl)ethanone with bromine to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.